molecular formula C8H11N3 B13871781 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine

Cat. No.: B13871781
M. Wt: 149.19 g/mol
InChI Key: JFCNTSZHXLWGBW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine is an organic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines under basic conditions, such as potassium hydroxide (KOH), to yield the desired pyrrolopyridine derivatives . The reaction conditions often require moderate to high temperatures and may involve the use of solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction parameters, such as temperature, pressure, and reagent concentrations, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are essential for tumor growth and proliferation . This inhibition leads to reduced cell proliferation, migration, and invasion, ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine is unique due to its specific interaction with FGFRs, making it a promising candidate for targeted cancer therapy. Its structural features allow for modifications that can enhance its biological activity and selectivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine

InChI

InChI=1S/C8H11N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-2H,3-5,9H2,(H,10,11)

InChI Key

JFCNTSZHXLWGBW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=N2)CN

Origin of Product

United States

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